molecular formula C19H17N5OS B12979891 (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B12979891
M. Wt: 363.4 g/mol
InChI Key: FSQNPXFFFUDCCO-LJQANCHMSA-N
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Description

®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple functional groups, including an indole, a thiazole, and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: This can be done via a nucleophilic substitution reaction where an appropriate aminopyrimidine derivative is introduced.

    Formation of the Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final steps might involve coupling reactions to attach the various rings to the but-3-yn-2-ol backbone, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions might target the pyrimidine ring or the alkyne group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, or neurological disorders.

Industry

In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol: can be compared with other indole, thiazole, or pyrimidine-containing compounds.

    Indole Derivatives: Compounds like indomethacin or serotonin.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Pyrimidine Derivatives: Compounds like cytosine or thymine.

Uniqueness

The uniqueness of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol lies in its combination of multiple bioactive rings, which might confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

(2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1

InChI Key

FSQNPXFFFUDCCO-LJQANCHMSA-N

Isomeric SMILES

C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Canonical SMILES

CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Origin of Product

United States

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